
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide, also known as HMN-176, is a small molecule compound that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in the early 1990s and has since been the subject of numerous scientific investigations.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to inhibit the aggregation of Aβ peptides by binding to them and preventing their interaction with other Aβ peptides. In Parkinson's disease research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of Aβ peptide aggregation, and the activation of antioxidant defense mechanisms. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to have low toxicity in animal models, making it a potential candidate for therapeutic use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, the compound has been extensively studied, and its mechanism of action is well understood, making it a useful tool for investigating various disease pathways.
One limitation of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide in lab experiments is its relatively low yield in the synthesis process, which can make it expensive to produce in large quantities. Additionally, the compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide. One area of interest is the development of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide derivatives that have improved potency and selectivity for specific disease targets. Additionally, further studies are needed to investigate the safety and efficacy of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide in human clinical trials. Finally, the potential use of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide in combination with other therapeutic agents for the treatment of various diseases should be explored.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide involves a multi-step process that begins with the reaction of 2-hydroxy-6-methoxyquinoline with formaldehyde to form the intermediate 2-formyl-6-methoxyquinoline. This intermediate is then reacted with m-toluidine and acetic anhydride to produce N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide. The overall yield of this process is approximately 30%.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
In Alzheimer's disease research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are believed to play a role in the development of the disease. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In Parkinson's disease research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is believed to contribute to the development of the disease.
Propiedades
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-5-4-6-17(9-13)22(14(2)23)12-16-10-15-11-18(25-3)7-8-19(15)21-20(16)24/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDJDJUSSGIKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

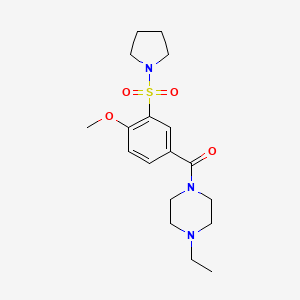
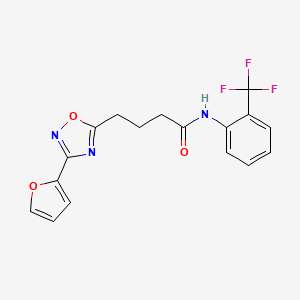
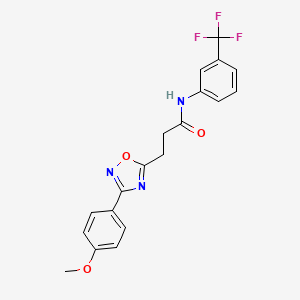
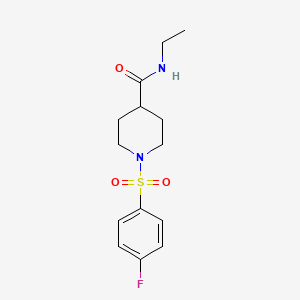
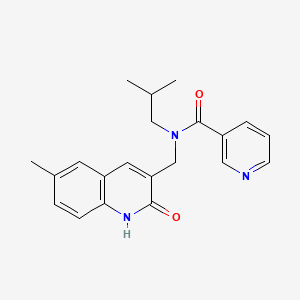
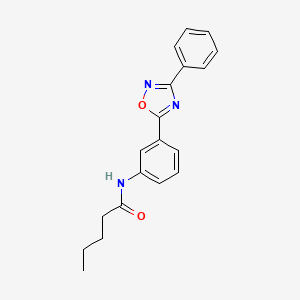
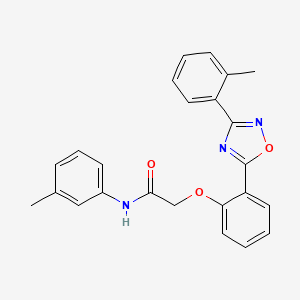
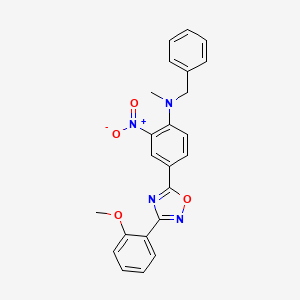

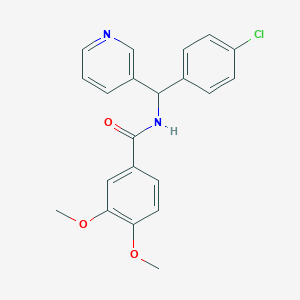
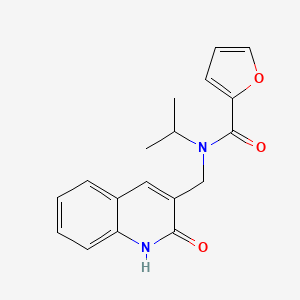
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7689400.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7689411.png)